![molecular formula C11H12N2O2 B1465017 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester CAS No. 4498-69-5](/img/structure/B1465017.png)
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester
Overview
Description
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is a chemical compound with the CAS Number: 4498-69-5 . It has a molecular weight of 204.23 and its IUPAC name is ethyl 6-methyl-1H-indazole-3-carboxylate .
Synthesis Analysis
The synthesis of indazoles, including 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is 1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Methyl-1H-indazole-3-carboxylic acid ethyl ester is a yellow solid . Its molecular weight is 204.23 .Scientific Research Applications
Anti-inflammatory Applications
Indazole derivatives have been studied for their potential as anti-inflammatory agents. The search for new drugs in this category often leads to the synthesis and testing of indazole compounds. For instance, certain tetrahydro-2H-indazoles have shown promising in vivo anti-inflammatory potential in experimental models such as Freund’s adjuvant-induced arthritis and carrageenan-induced edema . These findings suggest that ethyl 6-methyl-1H-indazole-3-carboxylate could be explored for its anti-inflammatory properties, potentially leading to the development of new therapeutic agents.
Antimicrobial Properties
The antimicrobial activities of indazole derivatives have also been a focus of research. Studies have found that compounds like hexahydroindazoles exhibit moderate-to-high activity against various bacterial strains, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli . This indicates that ethyl 6-methyl-1H-indazole-3-carboxylate may serve as a scaffold for developing new antimicrobial agents.
Anticancer Potential
Indazole derivatives have been recognized for their anticancer activities. A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cells . This research suggests that ethyl 6-methyl-1H-indazole-3-carboxylate could be investigated for its potential to inhibit cancer cell growth and proliferation.
Antihypertensive Effects
Indazole-containing compounds have been identified as potential antihypertensive agents. Their ability to modulate blood pressure makes them candidates for the treatment of hypertension. The structural diversity of indazole nuclei allows for the synthesis of various derivatives that could be optimized for enhanced antihypertensive activity .
Antidiabetic Activity
The hypoglycemic effects of indazole compounds have been noted in medicinal chemistry research. By influencing blood glucose levels, these derivatives can be important for the management of diabetes. Further research into compounds like ethyl 6-methyl-1H-indazole-3-carboxylate could lead to new treatments for this chronic condition .
Antiprotozoal and Antiviral Uses
Indazole derivatives have shown promise in the treatment of protozoal infections and viral diseases. Their biological activities include antiHIV effects, which are crucial in the fight against HIV/AIDS. The exploration of ethyl 6-methyl-1H-indazole-3-carboxylate in this context could contribute to the development of novel antiprotozoal and antiviral medications .
Future Directions
Mechanism of Action
Target of Action
Indazole derivatives, in general, have been found to interact with a variety of targets, including chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These targets play a significant role in the treatment of diseases such as cancer .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, leading to cell death in cancer cells .
Biochemical Pathways
For instance, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammation and cancer progression .
Pharmacokinetics
One study mentions the hydrolysis of an ethyl ester analog, which could suggest that ethyl 6-methyl-1h-indazole-3-carboxylate may also undergo hydrolysis in the body .
Result of Action
Some indazole derivatives have been found to have anti-inflammatory and antitumor effects . For instance, certain indazole derivatives have been found to inhibit the production of inflammatory mediators in osteoarthritis cartilage .
properties
IUPAC Name |
ethyl 6-methyl-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-8-5-4-7(2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHWTQRRAEFIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273677 | |
Record name | Ethyl 6-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4498-69-5 | |
Record name | Ethyl 6-methyl-1H-indazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4498-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-methyl-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901273677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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